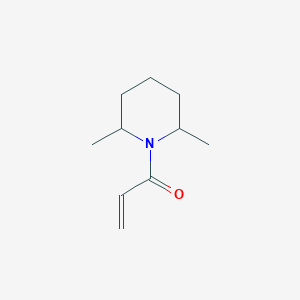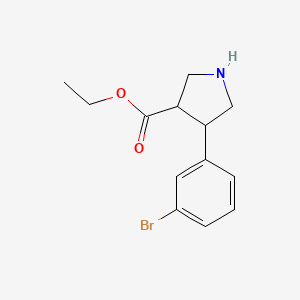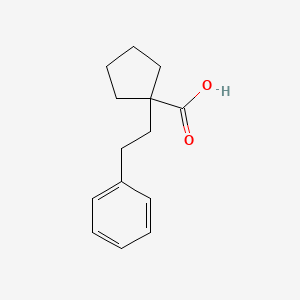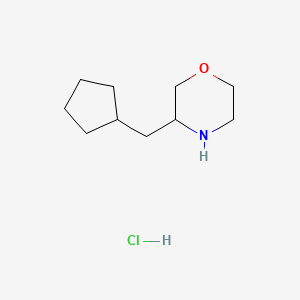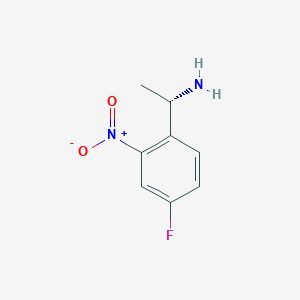
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is an organic compound that features a chiral center, making it optically active. This compound is characterized by the presence of a fluoro and nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
1-(4-Fluoro-2-nitrophenyl)ethan-1-amine: Lacks the chiral center, making it a racemic mixture.
1-(4-Fluoro-2-nitrophenyl)ethan-1-ol: Contains a hydroxyl group instead of an amine group.
1-(4-Fluoro-2-nitrophenyl)ethan-1-thiol: Contains a thiol group instead of an amine group.
Uniqueness
(S)-1-(4-Fluoro-2-nitrophenyl)ethan-1-amine is unique due to its chiral center, which can result in different biological activities for each enantiomer
特性
分子式 |
C8H9FN2O2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC名 |
(1S)-1-(4-fluoro-2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m0/s1 |
InChIキー |
BAGOOCKJXFEZRA-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
正規SMILES |
CC(C1=C(C=C(C=C1)F)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


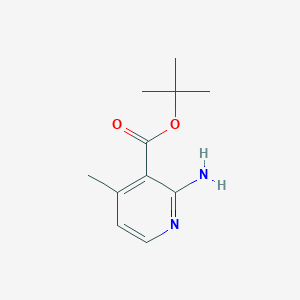
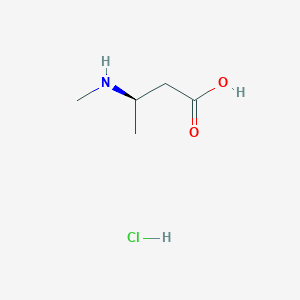
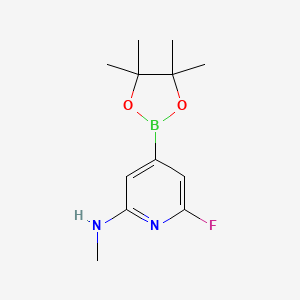
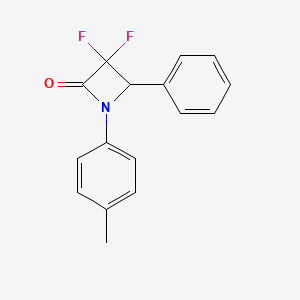
![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
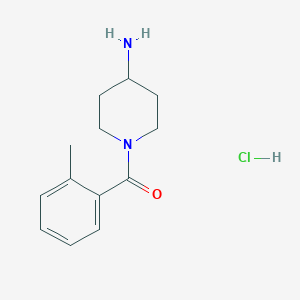
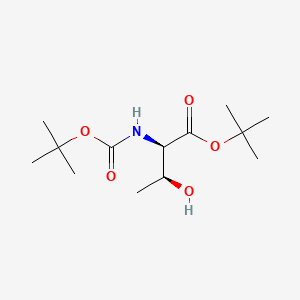
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
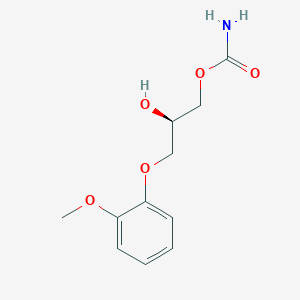
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
